REACTION_CXSMILES
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[F:1][C:2]([F:28])([F:27])[C:3]([F:26])([F:25])[C:4]([F:24])([F:23])[C:5]([F:22])([F:21])[C:6]([F:20])([F:19])[C:7]([F:18])([F:17])[C:8]([F:16])([F:15])[C:9]([F:14])([F:13])[CH2:10][CH2:11]I.[P:29]([O:36][CH2:37][CH3:38])([O:33][CH2:34][CH3:35])[O:30]CC>>[F:13][C:9]([F:14])([C:8]([F:15])([F:16])[C:7]([F:17])([F:18])[C:6]([F:19])([F:20])[C:5]([F:21])([F:22])[C:4]([F:23])([F:24])[C:3]([F:26])([F:25])[C:2]([F:28])([F:27])[F:1])[CH2:10][CH2:11][P:29](=[O:30])([O:33][CH2:34][CH3:35])[O:36][CH2:37][CH3:38]
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Name
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Quantity
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1.02 g
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Type
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reactant
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Smiles
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FC(C(C(C(C(C(C(C(CCI)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
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Name
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|
Quantity
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15 mL
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Type
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reactant
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Smiles
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P(OCC)(OCC)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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purified with FluoroFlash® SPE cartridge
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Type
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CUSTOM
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Details
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The remaining light yellow oil was chromatographed with Ethyl Acetate/Hexane
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Type
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CUSTOM
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Details
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to give product
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Name
|
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Type
|
|
Smiles
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FC(CCP(OCC)(OCC)=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |